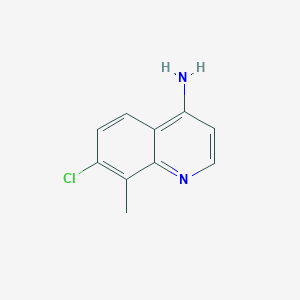

4-Amino-7-chloro-8-methylquinoline

Descripción general

Descripción

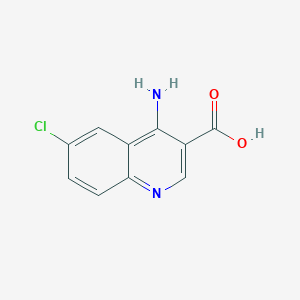

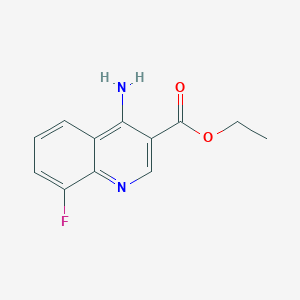

The compound 4-Amino-7-chloro-8-methylquinoline is a derivative of the 4-aminoquinoline class, which is known for its significant biological activities, particularly in the field of antimalarial chemotherapy. Research has shown that modifications to the 4-aminoquinoline scaffold can lead to compounds with potent activity against chloroquine-resistant malaria parasites, as well as potential anticancer properties . The presence of a chlorine atom at the 7-position and a methyl group at the 8-position on the quinoline ring system is expected to influence the compound's biological activity and physicochemical properties.

Synthesis Analysis

The synthesis of 4-aminoquinoline derivatives typically involves the reaction of substituted quinolines with various amines. For instance, 4-chloro-7-substituted-quinolines can be reacted with mono/dialkyl amines to yield a series of 4-aminoquinoline derivatives . The synthesis process can be tailored to introduce different side chains and functional groups, which are crucial for the development of compounds with desired biological activities. The synthesis of 2- and 8-substituted 4-amino-7-chloroquinolines has been reported, where the chloro group at the 7-position can be substituted using amino alcohols, leading to novel analogues .

Molecular Structure Analysis

The molecular structure of 4-aminoquinoline derivatives can be characterized using techniques such as NMR spectroscopy, high-resolution mass spectrometry, and X-ray crystallography. For example, the crystal and molecular structure of a 4-amino-2-methylquinolinium salt was determined, revealing a slightly distorted tetrahedral coordination of the iron cation by chlorine anions and the formation of a semi-infinite hydrogen-bonded chain . Single-crystal X-ray structures of various N-alkylated products of 4-aminoquinoline derivatives have also been presented, providing insights into the molecular conformations and potential interactions .

Chemical Reactions Analysis

The chemical reactivity of 4-aminoquinoline derivatives is influenced by the substituents on the quinoline nucleus. For instance, the presence of electron-donating amino and dimethylamino substituents on the quinoline ring has been found to be compatible with coupling conditions, leading to the formation of N-alkylated products . The amination of 4-chloroquinoline derivatives with amide solvents has been investigated, showing that the activity of amination depends on the steric and electronic effects of the substituents on the amino group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminoquinoline derivatives, such as solubility, stability, and crystallinity, are important for their development as therapeutic agents. The lead molecule in one study was selected based on detailed structure-activity relationship studies and exhibited good solid-state properties, indicating a favorable drug-like profile . The cytotoxic effects of these compounds on human breast tumor cell lines have been examined, with some compounds showing potent effects, suggesting that 4-aminoquinoline derivatives can serve as prototypes for the development of new anticancer agents .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Direcciones Futuras

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, serving as a vital scaffold for drug discovery . Therefore, the future directions in the study of 4-Amino-7-chloro-8-methylquinoline and its derivatives may involve the development of more efficient synthesis methods, exploration of their biological activities, and their potential applications in drug discovery.

Mecanismo De Acción

Target of Action

Quinoline derivatives are known to exhibit a wide range of biological activities and are often used as scaffolds in drug discovery .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, often involving nucleophilic aromatic substitution reactions .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biological and pharmaceutical activities .

Pharmacokinetics

The molecular weight of 19264 suggests that it may have suitable properties for bioavailability, as compounds with a molecular weight under 500 are generally considered to have good oral bioavailability.

Result of Action

Quinoline derivatives have been reported to exhibit a variety of biological activities .

Propiedades

IUPAC Name |

7-chloro-8-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGXNKXNUACWTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C(C=CN=C12)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589049 | |

| Record name | 7-Chloro-8-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-7-chloro-8-methylquinoline | |

CAS RN |

948293-41-2 | |

| Record name | 7-Chloro-8-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948293-41-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B1284990.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1284996.png)

![1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol hydrochloride](/img/structure/B1285020.png)